

# Yoshi-864 (Improsulfan Hydrochloride): A Technical Overview for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Yoshi-864 |           |
| Cat. No.:            | B1683515  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yoshi-864** (also known as Improsulfan Hydrochloride, NSC 102627), an investigational alkylating agent studied in oncology. The information presented is based on preclinical and early-phase clinical research conducted primarily in the 1970s and 1980s.

**Core Compound Information** 

| Identifier          | Value                                                                |
|---------------------|----------------------------------------------------------------------|
| Compound Name       | Yoshi-864                                                            |
| Nonproprietary Name | Improsulfan Hydrochloride                                            |
| NSC Number          | 102627                                                               |
| Chemical Name       | 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride |
| Drug Class          | Alkylating Agent                                                     |

## **Mechanism of Action**

**Yoshi-864** is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the covalent attachment of alkyl groups to cellular macromolecules, primarily DNA. This process leads to the formation of DNA adducts and interstrand cross-links, which inhibit DNA replication



and transcription, ultimately inducing cell death. Preclinical studies have shown that **Yoshi-864** causes a persistent reduction in the ability of tumor cells to synthesize DNA.[1]



Click to download full resolution via product page

Conceptual diagram of **Yoshi-864**'s proposed mechanism of action.

#### **Preclinical Data**

In preclinical murine models, **Yoshi-864** demonstrated notable antitumor activity. A key study compared its effects with busulfan, another methanesulfonate-containing alkylating agent.

Key Findings from Preclinical Studies:

- Superior Efficacy to Busulfan: Yoshi-864 significantly extended the survival times of mice with L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan was ineffective in the same models.[1]
- Persistent DNA Synthesis Inhibition: Tumor cells from mice treated with Yoshi-864 showed a
  lasting reduction in their capacity for DNA synthesis. In contrast, the moderate suppression
  of DNA synthesis by busulfan was largely reversed within 72 hours.[1]

## **Clinical Trial Data**

**Yoshi-864** underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with various malignancies.

# **Phase I Study Data**



The initial Phase I trial aimed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of **Yoshi-864**.[2]

Table 1: Summary of Phase I Clinical Trial of Yoshi-864[2]

| Parameter                                    | Details                                                                                                                                                                       |
|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                           | 16 patients with various advanced cancers                                                                                                                                     |
| Dose Escalation Range                        | 0.25 mg/kg to 2.7 mg/kg                                                                                                                                                       |
| Dosing Schedule                              | Intravenous (IV) push daily for 5 days, with a 6-week follow-up                                                                                                               |
| Dose with First Observed Toxicity & Efficacy | 1.5 mg/kg                                                                                                                                                                     |
| Recommended Phase II Dose                    | 2.0 mg/kg                                                                                                                                                                     |
| Dose-Limiting Toxicities (at 2.7 mg/kg)      | Nausea and vomiting (lasting 6-12 days),<br>excessive somnolence (sleeping 20 hours/day),<br>coma (1 patient for 2 days)                                                      |
| Other Toxicities                             | Thrombocytopenia and/or leukopenia (mean nadirs on day 24 and 29, respectively, with recovery in 1-3 weeks), decrease in hemoglobin                                           |
| Antitumor Activity                           | - Clinical remissions in 2 patients with Chronic<br>Myelocytic Leukemia (CML)- Responses in 2<br>patients with squamous cell carcinoma and 1<br>with an unknown primary tumor |

# **Phase II Study Data**

A subsequent Phase II study further evaluated the efficacy of **Yoshi-864** in a larger cohort of patients with solid tumors.[3]

Table 2: Summary of Phase II Clinical Trial of Yoshi-864 in Solid Tumors[3]



| Parameter                              | Details                                                                                                                                                                       |
|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                     | 208 evaluable patients with advanced solid tumors                                                                                                                             |
| Dosing Regimen                         | 2 mg/kg/day by IV push for 5 days, repeated every 6 weeks                                                                                                                     |
| Overall Response Rate                  | 11%                                                                                                                                                                           |
| Tumor Types with Significant Responses | Chronic Myelocytic Leukemia, lymphomas, carcinoma of the ovary, and carcinoma of the bladder                                                                                  |
| Toxicity Profile                       | Minimal toxicity at the 2 mg/kg dose                                                                                                                                          |
| Key Conclusion                         | The study suggested that Yoshi-864 may not exhibit cross-resistance with other alkylating agents and, due to its low toxicity, could be considered for combination therapies. |

Another Phase II study focused specifically on epithelial ovarian carcinoma.[4]

# **Experimental Protocols**

Detailed experimental protocols from the original publications are limited. The following represents a summary of the methodologies described.

### **Phase I Clinical Trial Protocol**

The Phase I study utilized a dose-escalation design to establish the safety profile of Yoshi-864.

#### **Protocol Summary:**

- Patient Selection: Patients with advanced, histologically confirmed malignancies refractory to standard therapies were enrolled.
- Treatment Administration: Yoshi-864 was administered as a rapid intravenous injection daily for five consecutive days.







- Dose Escalation: Cohorts of patients were treated with escalating doses of Yoshi-864, starting at 0.25 mg/kg. Doses were increased in subsequent cohorts until dose-limiting toxicities were observed.[2]
- Toxicity Monitoring: Patients were monitored for adverse events, with particular attention to hematological toxicity (thrombocytopenia, leukopenia) through regular blood counts. Nadirs and recovery times were recorded.[2]
- Efficacy Assessment: Tumor responses were evaluated in patients who received doses at or above the level where biological effects were first noted (1.5 mg/kg).[2]





Click to download full resolution via product page

Simplified workflow of the Phase I dose-escalation study for Yoshi-864.



### **Discussion and Conclusion**

Yoshi-864 demonstrated modest antitumor activity as a single agent in several tumor types, including hematologic malignancies and certain solid tumors, with a manageable toxicity profile at the recommended Phase II dose.[2][3] The primary dose-limiting toxicities were myelosuppression and, at higher doses, neurological side effects.[2]

The development of **Yoshi-864** appears to have been discontinued, a common outcome for many investigational cancer drugs from that era. This could be due to a variety of factors, including the emergence of more effective therapies, a therapeutic window that was not considered competitive, or strategic decisions by the sponsoring organizations. The lack of recent research and clinical trials indicates that **Yoshi-864** is not currently a focus of oncology drug development. However, the historical data provides context for the evolution of alkylating agents in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Yoshi-864 (Improsulfan Hydrochloride): A Technical Overview for Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683515#what-is-yoshi-864-in-oncology-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com